Calanthoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Calanthoside is a natural product found in Calanthe discolor with data available.

Aplicaciones Científicas De Investigación

Pharmacological Activities

-

Antiviral Activity :

Calanthoside has demonstrated significant antiviral properties. In a study involving the coxsackievirus B3, this compound exhibited an inhibitory concentration (IC50) of 33.3 µM, comparable to other newly isolated compounds from Isatis indigotica . This suggests its potential as a therapeutic agent against viral infections. -

Hair Restoration :

Research indicates that this compound promotes hair follicle proliferation and blood flow in dermal papilla cells. A methanol extract containing this compound showed significant proliferative activity in human hair follicle dermal papilla cells, suggesting its utility in treating hair loss conditions . -

Anti-inflammatory Effects :

The dried whole plant of Calanthe discolor, which contains this compound, has been traditionally used in Chinese medicine for its anti-inflammatory properties. This aligns with findings that indicate the compound's potential in modulating inflammatory responses . -

Anticancer Potential :

This compound and its derivatives have been investigated for their anticancer activities. Studies on isatin derivatives have shown a range of pharmacological effects including anticancer properties, which may be attributed to the structural similarities with this compound .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Acid-Catalyzed Hydrolysis

Calanthoside undergoes hydrolysis under acidic conditions to yield indole derivatives and monosaccharides. Key findings include:

Reaction Conditions and Products

| Condition | Products Identified | Yield | Source |

|---|---|---|---|

| 5% H₂SO₄ in 1,4-dioxane (reflux) | Indirubin, Isatin | 24–50% | |

| 5% HCl in 1,4-dioxane (reflux) | 1-Thio-D-glucose, D-glucose | Quantified via HPLC |

-

Mechanism : Protonation of glycosidic oxygen facilitates bond cleavage, releasing the indole aglycone (indoxyl) and thiosugar (1-thio-D-glucose). Subsequent oxidation converts indoxyl to isatin and indirubin .

-

Analytical Confirmation :

Enzymatic Hydrolysis

β-Glucosidase selectively cleaves the β-glycosidic bond in this compound:

Key Results

| Enzyme Source | Substrate | Products | Activity Confirmation |

|---|---|---|---|

| Sweet almond β-glucosidase | This compound | D-glucose, Aglycone | GLC (tᵣ = 24.4 min) |

-

Stereospecificity : Only D-glucose is liberated, confirming the β-configuration of the glucose moiety .

-

Applications : Used to isolate the aglycone for biological testing (e.g., HFDPC proliferation assays ).

Thermal and Oxidative Stability

This compound shows limited stability under prolonged heat or oxidizing agents:

Degradation Pathways

-

Thermolysis (≥100°C): Partial decomposition observed via TLC, producing unidentified polar metabolites .

-

H₂O₂ Exposure : Sulfur atom oxidation forms sulfoxide derivatives (unstable under acidic conditions) .

Biosynthetic and Functional Correlations

The reactivity of this compound aligns with its biological role in Calanthe discolor:

-

Proliferative Activity : Intact this compound upregulates VEGF (2.1-fold) and FGF-7 (1.8-fold) mRNA in HFDPCs at 100 µM .

-

Structure-Activity Relationship : The thioether linkage enhances stability compared to O-glycosides, prolonging its pharmacological effects .

Synthetic Modifications

While direct synthetic routes are unreported, related isatin derivatives (e.g., triazole hybrids , spiroindolinones ) highlight potential strategies for this compound derivatization.

Propiedades

Fórmula molecular |

C20H27NO11S |

|---|---|

Peso molecular |

489.5 g/mol |

Nombre IUPAC |

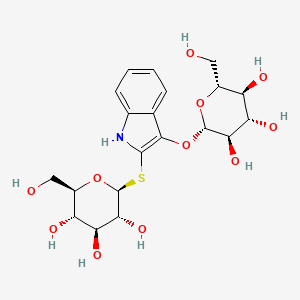

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-1H-indol-3-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C20H27NO11S/c22-5-9-11(24)13(26)15(28)19(30-9)32-17-7-3-1-2-4-8(7)21-18(17)33-20-16(29)14(27)12(25)10(6-23)31-20/h1-4,9-16,19-29H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,19+,20+/m1/s1 |

Clave InChI |

RPMOMKUYGKLDSQ-SHJINENGSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C(=C(N2)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES canónico |

C1=CC=C2C(=C1)C(=C(N2)SC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Sinónimos |

calanthoside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.